![molecular formula C11H8Cl2O2 B2593970 [5-(2,5-二氯苯基)呋喃-2-基]甲醇 CAS No. 585522-14-1](/img/structure/B2593970.png)
[5-(2,5-二氯苯基)呋喃-2-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[5-(2,5-Dichlorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H8Cl2O2 . It has a molecular weight of 243.09 .
Molecular Structure Analysis
The molecular structure of “[5-(2,5-Dichlorophenyl)furan-2-yl]methanol” consists of a furan ring substituted at the 2-position with a methanol group and at the 5-position with a 2,5-dichlorophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “[5-(2,5-Dichlorophenyl)furan-2-yl]methanol” are not detailed in the available resources, furan derivatives are known to participate in a variety of chemical reactions. For example, they can undergo reactions such as catalytic hydrogenations .Physical and Chemical Properties Analysis
“[5-(2,5-Dichlorophenyl)furan-2-yl]methanol” has a molecular weight of 243.09 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 343.5±37.0 °C at 760 mmHg .科学研究应用
抗癌活性
该化合物已被设计并合成,用于其潜在的体外抗癌活性。 研究表明,该化合物的衍生物对人乳腺腺癌细胞系(MCF-7)表现出细胞毒性作用,表明其作为治疗乳腺癌的治疗剂的潜力 .
抗炎作用
该化合物的抗炎特性已通过溶血试验进行评估,证明其对人血细胞具有非溶血和无毒作用。 这表明其有可能用作抗炎剂,而不会对血液成分造成不利影响 .
酶抑制
该化合物的衍生物已被鉴定为有效的脲酶抑制剂。例如,一种衍生物显示出 16.13 ± 2.45 μM 的 IC50 值,与参考药物硫脲相当。 这表明其有可能应用于治疗与脲酶活性相关的疾病 .
神经保护特性
噻唑烷二酮衍生物在结构上与该化合物相关,已证明具有穿过血脑屏障的能力并表现出神经保护作用。 这为该化合物在神经退行性疾病中的应用开辟了可能性 .
抗菌活性
该化合物的结构类似物已被探索其抗菌特性。 这包括对多种微生物病原体的潜在活性,表明其可用于开发新的抗菌剂 .
抗糖尿病潜力
该化合物的家族,噻唑烷二酮,以其抗糖尿病特性而闻名。 从扩展的角度来看,[5-(2,5-二氯苯基)呋喃-2-基]甲醇可以对其在糖尿病管理方面的疗效进行研究,从而可能导致新的治疗方法 .
作用机制
Target of Action
A structurally similar compound, 5-(2,5-dichlorophenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with structurally similar compounds, it’s likely that [5-(2,5-dichlorophenyl)furan-2-yl]methanol could have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between [5-(2,5-Dichlorophenyl)furan-2-yl]methanol and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol may interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .
Cellular Effects
The effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating these pathways, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can affect gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and stress responses . Furthermore, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzyme activity. For example, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of drugs and other xenobiotics . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that [5-(2,5-Dichlorophenyl)furan-2-yl]methanol remains stable under standard laboratory conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can result in cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress. At higher doses, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can induce toxic effects, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites in the body. The metabolic pathways of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in certain tissues . Additionally, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can bind to plasma proteins, affecting its distribution and bioavailability in the body.
Subcellular Localization
The subcellular localization of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol is essential for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Targeting signals and post-translational modifications may direct [5-(2,5-Dichlorophenyl)furan-2-yl]methanol to these compartments, influencing its biological activity.
属性
IUPAC Name |
[5-(2,5-dichlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVDHMFHSSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
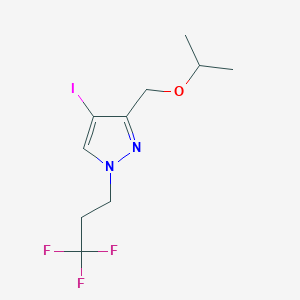

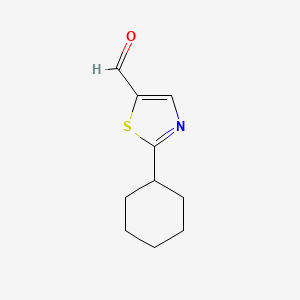
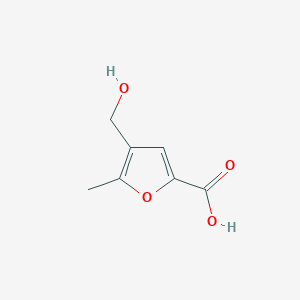
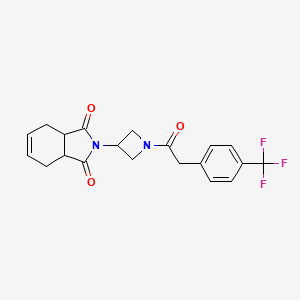
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)
![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
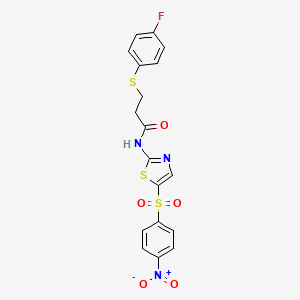
![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)
![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)
